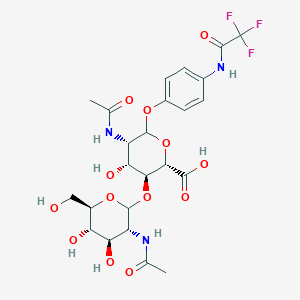
Tagdmu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tagdmu, also known as TGF-β activated kinase 1 (TAK1)-binding protein 1 (TAB1)-dependent mitogen-activated protein kinase kinase kinase (MAP3K7) is a protein that plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes such as inflammation, cell growth, differentiation, and apoptosis.
Mecanismo De Acción
Tagdmu is a protein that is involved in the regulation of various cellular processes through its interaction with other proteins. It binds to and activates the Tagdmuβ activated kinase 1 (TAK1) protein, which in turn activates downstream signaling pathways such as the MAP kinase pathway. This leads to the activation of various transcription factors that regulate gene expression and cellular processes.
Efectos Bioquímicos Y Fisiológicos
Tagdmu has been found to have various biochemical and physiological effects on cells. It has been shown to regulate the production of cytokines and chemokines, which are involved in inflammation and immune responses. It also regulates cell growth, differentiation, and apoptosis, which are important processes for normal cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tagdmu is a useful protein for laboratory experiments due to its role in cellular signaling pathways. It can be used to study the effects of various drugs and therapies on cellular processes such as inflammation, cell growth, and differentiation. However, one limitation of studying Tagdmu is that it is a complex protein that interacts with many other proteins in the cell, making it difficult to study its specific effects.
Direcciones Futuras
There are many future directions for research on Tagdmu. One area of research is the development of new drugs and therapies that target Tagdmu and its downstream signaling pathways. Another area of research is the study of Tagdmu in various disease states such as cancer, inflammation, and autoimmune disorders. Additionally, research on the regulation of Tagdmu expression and its interactions with other proteins in the cell will provide insights into its role in cellular signaling pathways.
Métodos De Síntesis
Tagdmu is a protein that is synthesized in the cells of the body. It is encoded by the MAP3K7 gene which is located on chromosome 6 in humans. The protein is synthesized through a process called translation, where the genetic information in the mRNA is used to synthesize a protein.
Aplicaciones Científicas De Investigación
Tagdmu has been the subject of extensive scientific research due to its role in cellular signaling pathways. It has been found to be involved in various cellular processes such as inflammation, cell growth, differentiation, and apoptosis. Research on Tagdmu has led to the development of new drugs and therapies for various diseases such as cancer, inflammation, and autoimmune disorders.
Propiedades
Número CAS |
140686-60-8 |
|---|---|
Nombre del producto |
Tagdmu |
Fórmula molecular |
C24H30F3N3O13 |
Peso molecular |
625.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
Clave InChI |
TVBAJMBZMHWBCP-SKJNJHBWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Sinónimos |
4-trifluoroacetamidophenyl 2-acetamido-4-O-(2-acetamido-2-deoxyglucopyranosyl)-2-deoxymannopyranosiduronic acid TAGDMU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B134181.png)
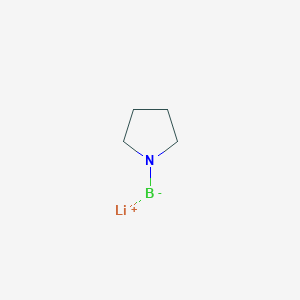
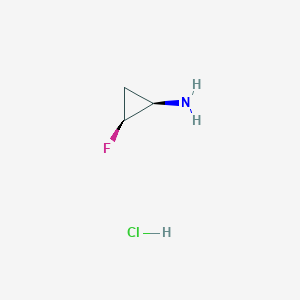
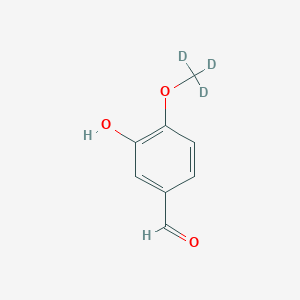
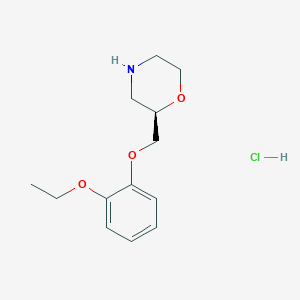
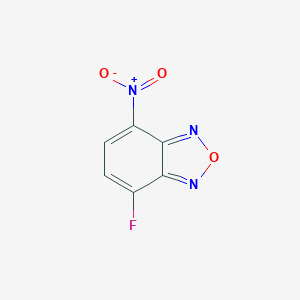
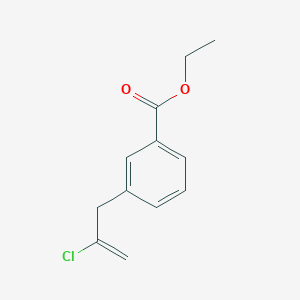
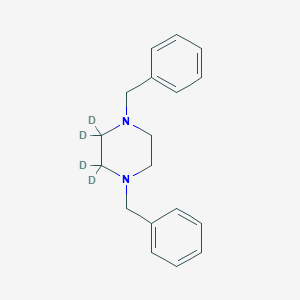
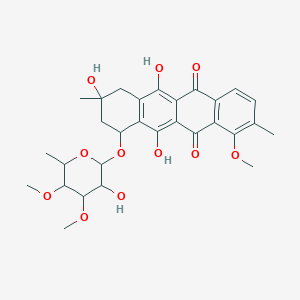
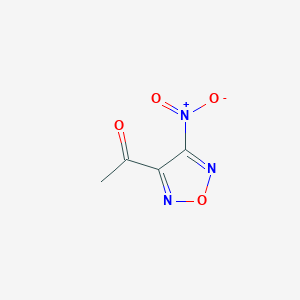
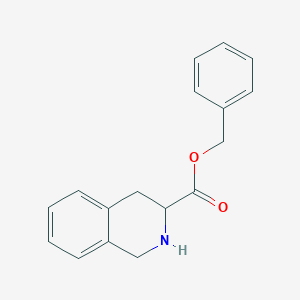
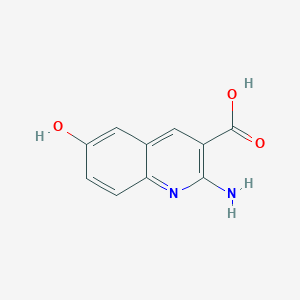
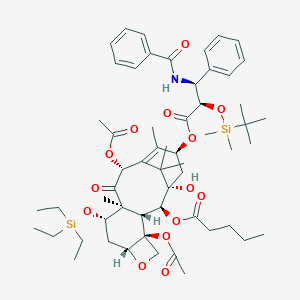
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)